2,3-Epoxy-1-(1-ethoxyethoxy)propane
Overview
Description
2,3-Epoxy-1-(1-ethoxyethoxy)propane is an organic compound with the molecular formula C7H14O3. It is characterized by the presence of an epoxide ring and an ethoxyethoxy group. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Epoxy-1-(1-ethoxyethoxy)propane can be synthesized through the epoxidation of allyl ethers. One common method involves the reaction of allyl alcohol with ethyl vinyl ether in the presence of a catalyst to form the corresponding allyl ether. This intermediate is then subjected to epoxidation using a peracid, such as m-chloroperbenzoic acid (m-CPBA), to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale epoxidation processes. These processes use continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of environmentally friendly oxidizing agents and catalysts is also emphasized to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
2,3-Epoxy-1-(1-ethoxyethoxy)propane undergoes various chemical reactions, including:
Ring-Opening Reactions: The epoxide ring can be opened by nucleophiles such as water, alcohols, and amines to form diols, ethers, and amino alcohols, respectively.
Polymerization: The compound can undergo cationic polymerization to form polymers with epoxide functional groups.
Complex Formation: It forms stable complexes with metal ions, which can be used in catalysis and material science.
Common Reagents and Conditions
Nucleophiles: Water, alcohols, amines
Catalysts: Acidic or basic catalysts for ring-opening reactions
Oxidizing Agents: m-Chloroperbenzoic acid (m-CPBA) for epoxidation
Major Products Formed
Diols: Formed by the reaction with water
Ethers: Formed by the reaction with alcohols
Amino Alcohols: Formed by the reaction with amines
Scientific Research Applications
2,3-Epoxy-1-(1-ethoxyethoxy)propane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3-Epoxy-1-(1-ethoxyethoxy)propane involves the reactivity of the epoxide ring. The ring strain makes the epoxide highly reactive towards nucleophiles, leading to ring-opening reactions. These reactions can modify the chemical structure of target molecules, thereby altering their properties and functions . The compound can also form complexes with metal ions, which can act as catalysts in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
1-(1-Ethoxyethoxy)propane: Lacks the epoxide ring, making it less reactive in ring-opening reactions.
2,3-Epoxy-1-propanol: Contains a hydroxyl group instead of the ethoxyethoxy group, leading to different reactivity and applications.
Uniqueness
2,3-Epoxy-1-(1-ethoxyethoxy)propane is unique due to the presence of both an epoxide ring and an ethoxyethoxy group. This combination imparts distinct reactivity and versatility in chemical synthesis and applications. The compound’s ability to undergo various reactions and form stable complexes with metal ions makes it valuable in multiple fields of research and industry .
Biological Activity
2,3-Epoxy-1-(1-ethoxyethoxy)propane, with the molecular formula , is an organic compound characterized by an epoxide ring and an ethoxyethoxy group. This compound is synthesized primarily through the epoxidation of allyl ethers, and it finds applications across various fields including chemistry, biology, and medicine. The unique structure of this compound imparts significant reactivity, particularly due to the strain in the epoxide ring.
Synthesis Methods:
- Epoxidation Reaction: The synthesis typically involves reacting allyl alcohol with ethyl vinyl ether in the presence of a catalyst, followed by epoxidation using m-chloroperbenzoic acid (m-CPBA) .
- Industrial Production: In industrial settings, continuous flow reactors are utilized for large-scale production, emphasizing environmentally friendly oxidizing agents to minimize ecological impact .
Chemical Reactions:
- Ring-Opening Reactions: The epoxide can react with nucleophiles like water or alcohols to form diols and ethers.
- Polymerization: It can undergo cationic polymerization, leading to the formation of polymers with epoxide functional groups.
- Complex Formation: The compound forms stable complexes with metal ions, which are useful in catalysis .
Biological Activity
The biological activity of this compound is significant due to its potential interactions with various biological targets.
Mechanism of Action:
The highly reactive epoxide ring allows for modifications of biomolecules through nucleophilic attack, which can alter their properties and functions. This reactivity can be leveraged in drug delivery systems and the development of bioactive compounds .
Case Studies:
- Enzyme Inhibition Studies: Research indicates that compounds similar to this compound can inhibit specific enzymes involved in metabolic pathways. For instance, studies have shown that epoxides can interact with cytochrome P450 enzymes, influencing drug metabolism .
- Modification of Biomolecules: In experimental settings, this compound has been used to modify proteins and nucleic acids, enabling investigations into enzyme-catalyzed reactions and cellular processes .
Applications in Research
Chemistry:
- Serves as a building block in organic synthesis and polymer chemistry.
Biology:
- Employed for studying enzyme-catalyzed reactions and biomolecule modifications.
Medicine:
- Investigated for potential use in drug delivery systems and as a precursor for bioactive compounds .
Industry:
- Utilized in producing specialty chemicals, coatings, and adhesives .
Comparison with Similar Compounds
Compound Name | Structure Characteristics | Reactivity Level | Applications |
---|---|---|---|
1-(1-Ethoxyethoxy)propane | Lacks epoxide ring | Low | Less versatile |
2,3-Epoxy-1-propanol | Contains hydroxyl group | Moderate | Different reactivity |
The uniqueness of this compound lies in its combination of an epoxide ring and an ethoxyethoxy group. This structure enhances its reactivity compared to similar compounds lacking the epoxide functionality .
Properties
IUPAC Name |
2-(1-ethoxyethoxymethyl)oxirane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-3-8-6(2)9-4-7-5-10-7/h6-7H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKOYNWCKHRXSKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)OCC1CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
152950-85-1 | |
Record name | Oxirane, 2-[(1-ethoxyethoxy)methyl]-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=152950-85-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID80518057 | |
Record name | 2-[(1-Ethoxyethoxy)methyl]oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80518057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4416-85-7 | |
Record name | 2-[(1-Ethoxyethoxy)methyl]oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80518057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4416-85-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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